![molecular formula C11H13FN2O2S2 B3009629 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole CAS No. 868216-80-2](/img/structure/B3009629.png)
2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and have been explored for various pharmaceutical applications. The presence of a fluorophenyl group and a methylsulfonyl group in the compound suggests potential for increased reactivity and specificity in chemical reactions, as well as possible biological activity .
Synthesis Analysis
The synthesis of imidazole derivatives can be catalyzed by 1-methylimidazole, as demonstrated in the efficient synthesis of pyrroles, where a zwitterionic intermediate is trapped by tosylmethyl isocyanide to afford the title compounds in excellent yields . Although the specific synthesis of "2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, has been determined using crystallographic analysis, revealing an orthorhombic system with specific unit cell parameters. The non-hydrogen atoms in these structures are refined anisotropically, and the hydrogen atoms are placed theoretically . This suggests that a similar approach could be used to analyze the molecular structure of "2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole".
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives can be influenced by substituents on the imidazole ring. For instance, the Fries rearrangement of a heterocyclic amide under microwave-assisted, catalyst- and solvent-free conditions indicates that the presence of a fluorophenyl group and a methylsulfanyl group could facilitate certain chemical transformations . This knowledge can be applied to predict the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are often characterized by spectroscopic methods such as IR, NMR, and Mass spectrometry, as well as elemental analyses . These methods can provide detailed information about the functional groups present and the overall molecular architecture. The antibacterial evaluation and pharmacological assessment of similar compounds have shown that they possess moderate to good anti-inflammatory and analgesic activity, with low ulcerogenicity . This implies that "2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole" may also exhibit similar properties, which could be explored in further studies.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity in Agriculture
One significant application of sulfone derivatives, including those related to 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole, is in the field of agriculture, particularly in combating rice bacterial leaf blight. Research has shown that certain sulfone derivatives have demonstrated effective antibacterial activities against the pathogen Xanthomonas oryzae pv. oryzae. These compounds not only reduce bacterial leaf blight but also enhance the plant's resistance and improve its overall health (Shi et al., 2015).
Synthesis and Medicinal Properties
The synthesis and potential medicinal applications of sulfone derivatives, including those with similar structures to 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole, have been explored. These studies involve the creation of compounds with anticipated anti-inflammatory and anticancer properties. Molecular docking studies have suggested that some derivatives have promising anti-inflammatory attributes by inhibiting enzymes responsible for inflammation and cancer (Thangarasu et al., 2019).
Catalysis and Organic Synthesis
In the realm of organic chemistry, such compounds are involved in catalyst-free synthetic processes, like the microwave-assisted Fries rearrangement. This showcases their utility in facilitating specific chemical transformations, vital in the development of various pharmaceutical and chemical products (Moreno-Fuquen et al., 2019).
Environmental and Food Safety
The determination and validation of methods for detecting sulfone fungicides in environmental and food samples are another significant application. This research is crucial in understanding the environmental impact and safety of these compounds in agriculture, particularly in crops like tomatoes and in soil samples (Linghu et al., 2015).
Radiochemistry Applications
In radiochemistry, compounds like 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole have potential applications as building blocks for radiopharmaceuticals. Their synthesis and characterization are important for developing novel imaging agents and therapeutic substances (Getvoldsen et al., 2004).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHVAQGYXWXXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)
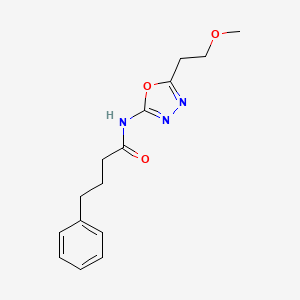
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)

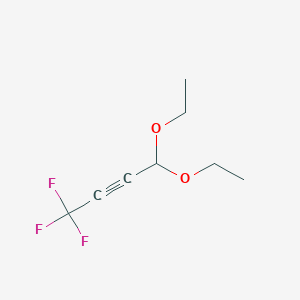
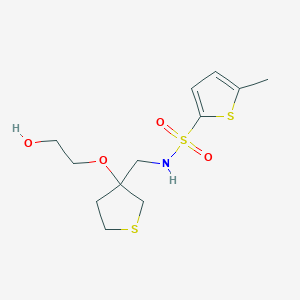

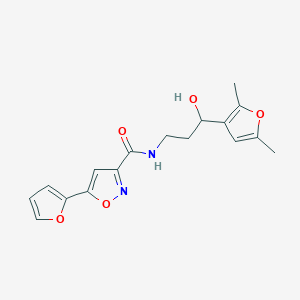

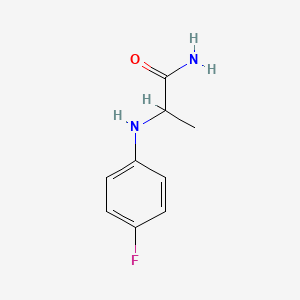

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)
